molecular formula C22H22ClN5O2 B2672614 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 903193-96-4

1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2672614
CAS RN: 903193-96-4
M. Wt: 423.9
InChI Key: ZHBAEZKLGWIMRP-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of heterocyclic compound. It also has a 2-chlorobenzyl group and a 3,4-dimethoxyphenethyl group attached to it. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic pyrazolo[3,4-d]pyrimidin-4-amine core and the attached groups. The electron-donating methoxy groups and the electron-withdrawing chloro group could potentially influence the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4-amine core and the attached groups. The compound could potentially undergo reactions at the amine group or at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could influence its solubility and stability .

Scientific Research Applications

Organic Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing their structural analysis through techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds exhibit potential biological activity against breast cancer and microbes, suggesting their significance in drug design and development (Titi et al., 2020).

Antimicrobial and Antifungal Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed promising activity against specific microorganisms, indicating their potential as novel antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Applications

A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their anticancer properties. For instance, certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, such as HCT-116 and MCF-7, highlighting their potential in cancer therapy (Rahmouni et al., 2016).

Anti-inflammatory and Antitumor Agents

Research has also identified pyrazolo[3,4-d]pyrimidine derivatives with potential anti-inflammatory and antitumor activities. These compounds could serve as leads for the development of new therapeutic agents aimed at treating various inflammatory conditions and tumors (Abdellatif et al., 2014).

Serotonin Receptor Antagonism

Some derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their role as serotonin 5-HT6 receptor antagonists. These studies are crucial for understanding the therapeutic potential of these compounds in treating disorders related to serotonin dysregulation, such as depression and anxiety (Ivachtchenko et al., 2011).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-29-19-8-7-15(11-20(19)30-2)9-10-24-21-17-12-27-28(22(17)26-14-25-21)13-16-5-3-4-6-18(16)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBAEZKLGWIMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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